Lipophilicity (LogP) Comparison Against 4-Chloromethyl Analog
When evaluating 4-chloro-3-hydroxy-2-(trifluoromethyl)pyridine against its closest commercially available analog, 4-(chloromethyl)-3-hydroxy-2-(trifluoromethyl)pyridine (CAS 1227562-18-6), a key differentiator is their calculated lipophilicity. The target compound exhibits a higher computed LogP value, indicating a more favorable partition coefficient for applications requiring enhanced membrane permeability or non-polar media solubility [1]. This property difference is quantifiable and directly attributable to the structural variation between a 4-chloro and a 4-chloromethyl substituent [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.46 |
| Comparator Or Baseline | 4-(chloromethyl)-3-hydroxy-2-(trifluoromethyl)pyridine; LogP = 1.8 |
| Quantified Difference | ΔLogP ≈ 0.66 (Target compound is more lipophilic) |
| Conditions | Computed using standard prediction algorithms (Chemsrc/PubChem data). |
Why This Matters
This quantifiable difference in LogP can significantly influence the ADME (Absorption, Distribution, Metabolism, Excretion) properties of derivative compounds, making the target compound a strategically advantageous starting material for optimizing bioavailability and target engagement in drug discovery.
- [1] Chemsrc. (2024). 1227602-64-3: 4-chloro-2-(trifluoromethyl)pyridin-3-ol. Chemical Data Sheet. View Source
- [2] PubChem. (2025). 4-Chloromethyl-3-hydroxy-2-(trifluoromethyl)pyridine (Compound Summary). PubChem CID 118704213. View Source
